molecular formula C6F12 B1584014 Cyclobutane, hexafluorobis(trifluoromethyl)- CAS No. 28677-00-1

Cyclobutane, hexafluorobis(trifluoromethyl)-

Cat. No. B1584014
CAS RN: 28677-00-1
M. Wt: 300.04 g/mol
InChI Key: TXGPGHBYAPBDAG-UHFFFAOYSA-N
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Description

“Cyclobutane, hexafluorobis(trifluoromethyl)-” also known as “Perfluorodimethylcyclobutane” or “Bis(trifluoromethyl)hexafluorocyclobutane” is a chemical compound with the molecular formula C6F12 . It is a colorless liquid and nearly odorless .


Molecular Structure Analysis

The molecular weight of “Cyclobutane, hexafluorobis(trifluoromethyl)-” is 300.0450 . The IUPAC Standard InChI is InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10 .


Physical And Chemical Properties Analysis

“Cyclobutane, hexafluorobis(trifluoromethyl)-” has a boiling point of 45 °C and a melting point of -32 °C . It has a density of 1.67 g/mL at 25 °C .

Scientific Research Applications

Fluoropolymers Synthesis
Cyclobutane, hexafluorobis(trifluoromethyl)-, is involved in the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers. These are a new class of fluorosiloxane polymers with a linear structure featuring alternating disiloxanyl-p-phenylene (cis/trans)-1,2-disubstituted perfluorocyclobutyl ether linkages. Such polymers, synthesized from fluoroolefin end groups, display remarkable properties such as flexibility, thermal stability, and potential for creating toughened thermosets with good thermal stability, making them suitable for various industrial applications (Smith & Babb, 1996).

Environmental Impact and Recovery Technologies
The compound is part of the perfluorocarbons (PFCs) family used in semiconductor manufacturing for etching/cleaning processes. Due to their significant greenhouse gas potential and environmental hazards, such as contributing to global warming, understanding their physiochemical properties, industrial uses, and recovery/recycle technologies is crucial. Research has explored cryogenic condensation/distillation, pressure swing adsorption, and membrane separation for processing exhaust gases containing PFCs from semiconductor manufacturing, highlighting the urgent need for emissions control of these substances (Tsai, Chen, & Hsien, 2002).

Radiochemistry for PET Tracing
The synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid labeled with fluorine-18 for positron emission tomography (PET), indicates the use of cyclobutane derivatives in medical imaging. The process involves high specific activity nucleophilic displacement, showcasing the potential for cyclobutane, hexafluorobis(trifluoromethyl)-, in developing diagnostic tools for tumor delineation (Shoup & Goodman, 1999).

Thermal Reaction with Olefins
Research on the thermal reaction of hexafluoropropene with hydrocarbon olefins, leading to the formation of 1,1,2-trifluoro-2-trifluoromethylcyclobutanes, demonstrates the compound's role in generating diverse product types through different radical-mediated pathways. This showcases the compound's versatility in synthetic chemistry applications, including the formation of cyclobutanes and hexafluoroalkenes (Haszeldine, Raynor, & Tipping, 1982).

Safety And Hazards

“Cyclobutane, hexafluorobis(trifluoromethyl)-” is associated with several hazards. It has been identified as a potential carcinogen, mutagen, and reproductive toxin . It also has potential for acute mammalian toxicity, systemic toxicity, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation, eye irritation, acute aquatic toxicity, chronic aquatic toxicity, and terrestrial ecotoxicity .

properties

IUPAC Name

1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-2(8)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGPGHBYAPBDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897525
Record name Perfluoro(1,1-dimethylcyclobutane)
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URL https://comptox.epa.gov/dashboard/DTXSID70897525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Nearly odorless; [Alfa Aesar MSDS]
Record name Hexafluorobis(trifluoromethyl)cyclobutane
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Product Name

Cyclobutane, hexafluorobis(trifluoromethyl)-

CAS RN

28677-00-1, 37360-98-8
Record name Hexafluorobis(trifluoromethyl)cyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028677001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Freon C 51-12
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro(1,1-dimethylcyclobutane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexafluorobis(trifluoromethyl)cyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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